(S)-ethyl thiazolidine-2-carboxylate
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Overview
Description
Ethyl (S)-thiazolidine-2-carboxylate is an organic compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom Ethyl (S)-thiazolidine-2-carboxylate is particularly notable for its chiral center, which imparts specific stereochemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (S)-thiazolidine-2-carboxylate typically involves the reaction of L-cysteine with ethyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The general reaction scheme is as follows:
- L-cysteine + Ethyl chloroacetate → Intermediate
- Intermediate → Ethyl (S)-thiazolidine-2-carboxylate
The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of Ethyl (S)-thiazolidine-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl (S)-thiazolidine-2-carboxylate undergoes various chemical reactions, including:
- Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
- Reduction: The carbonyl group can be reduced to form alcohol derivatives.
- Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
- Oxidation: Formation of sulfoxides or sulfones.
- Reduction: Formation of alcohol derivatives.
- Substitution: Formation of various substituted thiazolidine derivatives.
Scientific Research Applications
Ethyl (S)-thiazolidine-2-carboxylate has a wide range of applications in scientific research:
- Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
- Biology: Investigated for its potential as a precursor in the biosynthesis of natural products.
- Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
- Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (S)-thiazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its chiral center allows for enantioselective interactions with enzymes and receptors, which can modulate biological activity. The sulfur atom in the thiazolidine ring can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Ethyl (S)-thiazolidine-2-carboxylate can be compared with other thiazolidine derivatives, such as:
- Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
- Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness: Ethyl (S)-thiazolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of an ethyl ester group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H11NO2S |
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Molecular Weight |
161.22 g/mol |
IUPAC Name |
ethyl (2S)-1,3-thiazolidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2S/c1-2-9-6(8)5-7-3-4-10-5/h5,7H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
STIPQAUQYAPPPL-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1NCCS1 |
Canonical SMILES |
CCOC(=O)C1NCCS1 |
Origin of Product |
United States |
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